An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-1H-1-benzazepine and its Hydrochloride Salt
An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-1H-1-benzazepine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties of 2,3-dihydro-1H-1-benzazepine and its hydrochloride salt. While specific experimental data for the hydrochloride salt is not extensively available in the public domain, this guide synthesizes information on the parent compound, closely related analogs, and predictive models to offer valuable insights for researchers in drug discovery and development. We will delve into the structural features, physicochemical properties, synthetic strategies, and analytical characterization of this important chemical entity.
Introduction: The Significance of the Benzazepine Core
Benzazepines, seven-membered nitrogen-containing heterocycles fused to a benzene ring, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The conformational flexibility of the seven-membered ring allows for a wide range of interactions with biological targets. The partially saturated 2,3-dihydro-1H-1-benzazepine core provides a three-dimensional structure that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. Understanding the fundamental chemical properties of this scaffold and its common salt forms, such as the hydrochloride, is crucial for the design and synthesis of novel therapeutic agents.
Molecular Structure and Nomenclature
The foundational structure is 2,3-dihydro-1H-1-benzazepine, a bicyclic system where a benzene ring is fused to a seven-membered azepine ring with a degree of unsaturation. The hydrochloride salt is formed by the protonation of the nitrogen atom.
Systematic Name: 2,3-dihydro-1H-1-benzazepine hydrochloride
Synonyms: 2,3-dihydro-1H-benzo[b]azepine hydrochloride
Molecular Formula: C₁₀H₁₂ClN
Molecular Weight: 181.66 g/mol
CAS Number: While the CAS number for the free base is 3749-12-0, the specific CAS number for the hydrochloride salt is less consistently reported, with some databases citing 1803601-46-8, though this may be linked to other structures in some contexts. Researchers should verify the CAS number with their specific sample.
Caption: Structure of 2,3-dihydro-1H-1-benzazepine hydrochloride.
Physicochemical Properties
Detailed experimental data for 2,3-dihydro-1H-1-benzazepine hydrochloride are scarce. The following table includes computed properties for the free base and expected properties for the hydrochloride salt based on general chemical principles and data from related compounds.
| Property | 2,3-dihydro-1H-1-benzazepine (Free Base) | 2,3-dihydro-1H-1-benzazepine hydrochloride (Expected) |
| Molecular Formula | C₁₀H₁₁N[1] | C₁₀H₁₂ClN |
| Molecular Weight | 145.20 g/mol [1] | 181.66 g/mol |
| Appearance | Likely an oil or low-melting solid | White to off-white crystalline solid |
| Melting Point | Not widely reported | Expected to be significantly higher than the free base |
| Boiling Point | Not widely reported | Decomposes upon heating |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol) | Expected to have increased solubility in polar solvents, particularly water and alcohols, compared to the free base. |
| pKa | Not experimentally determined; predicted to be basic | The protonated amine will be acidic. |
Synthesis and Reactivity
General Synthetic Strategies
A common approach involves the construction of a suitable acyclic precursor containing both the aromatic and the nitrogen-containing fragments, followed by a ring-closing reaction. For instance, intramolecular condensation reactions of enamides containing a formyl group, catalyzed by a Lewis acid like BBr₃, have been reported for the synthesis of 2,3-dihydro-1H-azepine derivatives.[2][3]
Caption: Generalized synthetic workflow for 2,3-dihydro-1H-1-benzazepine hydrochloride.
Illustrative Experimental Protocol (Adapted from related syntheses)
The following is a generalized, illustrative protocol for the final salt formation step, based on common organic chemistry techniques. Note: This is not a validated protocol for this specific compound and should be adapted and optimized by the researcher.
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Dissolution: Dissolve the crude or purified 2,3-dihydro-1H-1-benzazepine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate).
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Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0 °C.
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Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing: Wash the collected solid with a small amount of the cold anhydrous solvent used for the reaction to remove any unreacted starting material or impurities.
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Drying: Dry the resulting solid under vacuum to afford the 2,3-dihydro-1H-1-benzazepine hydrochloride.
Reactivity Profile
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N-Alkylation/Acylation: The secondary amine of the free base is nucleophilic and can readily undergo alkylation or acylation reactions to introduce substituents on the nitrogen atom. This is a common strategy for library synthesis in drug discovery.
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Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the activating effect of the dihydroazepine ring.
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Oxidation: The dihydroazepine ring may be susceptible to oxidation, depending on the reaction conditions.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 2,3-dihydro-1H-1-benzazepine hydrochloride. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the aliphatic protons of the dihydroazepine ring. The N-H proton of the hydrochloride salt may appear as a broad singlet, and its chemical shift could be solvent-dependent. The protons on the carbons adjacent to the nitrogen and the aromatic ring will likely be deshielded.
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the two distinct aliphatic carbons in the seven-membered ring.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is expected to exhibit characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H⁺ stretch | ~2400-2800 (broad) | Characteristic of a secondary ammonium salt. |
| C-H stretch (aromatic) | ~3000-3100 | |
| C-H stretch (aliphatic) | ~2850-2960 | |
| C=C stretch (aromatic) | ~1450-1600 | |
| C-N stretch | ~1200-1300 |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion of the free base (m/z = 145.09) would be expected. Under appropriate ionization conditions, fragmentation patterns can provide further structural information. For the hydrochloride, the free base is typically observed.
Safety and Handling
Conclusion and Future Directions
2,3-dihydro-1H-1-benzazepine represents a valuable scaffold for the development of new chemical entities. This guide has provided a comprehensive overview of its chemical properties, drawing upon data from the free base and related analogs in the absence of extensive experimental data for the hydrochloride salt. There is a clear need for further research to fully characterize this compound, including detailed experimental determination of its physicochemical properties, optimization of its synthesis, and exploration of its reactivity. Such studies will undoubtedly facilitate its application in the design and discovery of next-generation therapeutics.
References
- Tu, S., et al. (2016). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. [No valid URL provided in search results]
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PubMed. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. [Link]
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PubChem. 2,3-Dihydro-1H-1-benzazepine. [Link]
- Grokipedia. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. [No valid URL provided in search results]
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The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). Molecules, 18(12), 14292-14304. [Link]
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NIST Chemistry WebBook. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. [Link]
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Cheméo. 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-5-phenyl. [Link]
